Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1334499-82-9
VCID: VC8230681
InChI: InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-12H2
SMILES: C1CC2(CCN2C(=O)OCC3=CC=CC=C3)CNC1
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

CAS No.: 1334499-82-9

Cat. No.: VC8230681

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate - 1334499-82-9

Specification

CAS No. 1334499-82-9
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name benzyl 1,8-diazaspiro[3.5]nonane-1-carboxylate
Standard InChI InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-12H2
Standard InChI Key PSWWJLDDNOFCJW-UHFFFAOYSA-N
SMILES C1CC2(CCN2C(=O)OCC3=CC=CC=C3)CNC1
Canonical SMILES C1CC2(CCN2C(=O)OCC3=CC=CC=C3)CNC1

Introduction

Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a complex organic compound belonging to the diazaspiro family, which includes various heterocyclic compounds with nitrogen atoms. This compound is characterized by its unique spirocyclic structure, where two rings share a single atom. The presence of a benzyl group attached to the carboxylate functionality adds to its chemical diversity and potential applications.

Synthesis and Preparation

The synthesis of benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate typically involves multi-step organic reactions. These may include the formation of the diazaspiro core followed by esterification with benzyl alcohol. Detailed synthesis protocols are often found in specialized chemical literature or patents related to heterocyclic chemistry.

Research Findings

While direct research on benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is scarce, related diazaspiro compounds have shown promise in various biochemical assays. For instance, diazaspiro cores have been studied as part of PARP inhibitors, which are crucial in cancer therapy . The structural similarity suggests that benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate could be explored for similar applications.

Data Table: Comparison of Diazaspiro Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylateC₁₅H₂₀N₂O₂260.34 g/mol1334499-82-9
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylateC₁₅H₂₀N₂O₂260.33 g/mol1086394-81-1
Tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylateC₁₂H₂₂N₂O₂226.315 g/mol1251005-45-4

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